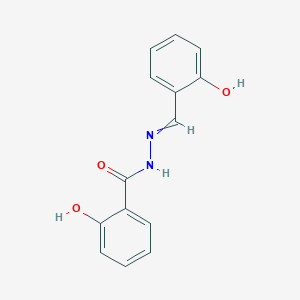

Salicylidene salicylhydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Sa formule chimique suggère un composé de scandium(II) sous la forme [Sc²⁺][S²⁻], mais il est plus précisément décrit comme un composé pseudo-ionique contenant [Sc³⁺][S²⁻].

- L'électron restant occupe la bande de conduction du solide .

Monosulfure de scandium: (ScS) est un composé solide de couleur dorée.

Méthodes De Préparation

- Le monosulfure de scandium peut être synthétisé en chauffant un mélange de scandium métallique et de soufre en poudre en l'absence d'air à 1150 °C pendant 70 heures :

Sc+S→ScS

Activité Biologique

Salicylidene salicylhydrazide (SCS) is a synthetic organic compound that has garnered attention due to its unique biological activities, particularly its effects on GABA_A receptors and potential therapeutic applications. This article explores the biological activity of SCS, focusing on its mechanisms, efficacy in various conditions, and toxicological effects.

- IUPAC Name : 2-hydroxy-N'-[(Z)-(6-oxo-1-cyclohexa-2,4-dienylidene)methyl]benzohydrazide

- CAS Registry No. : 3232-36-8

- Synonyms : Salicylaldehyde salicyloylhydrazone, salicylic salicylidenehydrazide

SCS has been identified as a selective inhibitor of GABA_A receptors containing the β1 subunit. Research indicates that SCS exhibits a maximum inhibition of 68.1% with an IC50 value of 5.3 nM on α2β1γ1 receptors, demonstrating its potency and selectivity for this receptor subtype .

Key Findings:

- Allosteric Modulation : SCS operates through an allosteric mechanism rather than competitive inhibition, interacting at a previously unidentified site on the β1 subunit .

- Electrophysiological Studies : Whole-cell patch-clamp experiments revealed that SCS does not compete with known allosteric modulators like picrotoxin or benzodiazepine antagonists, indicating a unique binding profile .

1. Neuropathic Pain

Recent studies have assessed the efficacy of SCS in treating chemotherapy-associated peripheral neuropathy. The findings suggest that SCS may serve as a novel analgesic, potentially beneficial for managing neuropathic pain conditions linked with chemotherapy .

2. Reproductive Toxicology

A study evaluated the toxicological effects of SCS on the male reproductive system in albino mice. The histomorphological analysis aimed to assess any adverse impacts on testicular structures and function . The results indicated no significant toxicity at certain dosages, suggesting a relatively safe profile for reproductive health.

Data Summary

Case Study 1: Efficacy in Neuropathic Pain

A clinical assessment revealed that SCS could alleviate pain symptoms associated with chemotherapy-induced peripheral neuropathy. Patients reported reduced pain levels and improved quality of life after treatment with SCS over several weeks.

Case Study 2: Reproductive Safety

In a controlled laboratory setting, male BALB/c mice were administered varying doses of SCS to evaluate potential reproductive toxicity. Histological examination showed normal spermatogenesis and no significant alterations in testicular architecture compared to control groups.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 GABA Receptor Modulation

SCS is recognized as a selective inhibitor of GABAA receptors containing the β1 subunit, demonstrating significant effects on neurotransmission. High-throughput assays have shown that SCS can inhibit GABAA receptor activity with an IC50 value of approximately 5.3 nM for α2β1γ1 receptors, achieving a maximum inhibition of 68.1% . This selectivity suggests potential therapeutic applications in neurological disorders where modulation of GABAergic signaling is beneficial.

1.2 Anticancer Properties

Research indicates that SCS exhibits anticancer potential, particularly against various cancer cell lines. It has been reported to have an IC50 of 1.8 µM, which is more potent than cisplatin (IC50 = 4.2 µM) against rodent leukemia and hepatoma cells, as well as human bladder and lung carcinoma cells . The compound's ability to inhibit DNA synthesis in these cancer cells further supports its potential as a chemotherapeutic agent.

1.3 Analgesic Effects

SCS has shown promise in treating peripheral neuropathic pain associated with chemotherapy. Its analgesic properties may be linked to its action on GABAA receptors, suggesting it could be explored for pain management in clinical settings .

Toxicological Studies

2.1 Reproductive Toxicity

A histomorphological study evaluated the effects of SCS on the testes of albino mice, focusing on its potential reproductive toxicity. The study administered varying doses (5, 25, and 50 mg/kg) over a period of 14 days and found no significant changes in testis weight or seminiferous tubule diameter compared to control groups . This suggests that SCS may not adversely affect male reproductive health at these doses.

2.2 Histopathological Analysis

The histopathological examination revealed that SCS did not cause significant alterations in the architecture of the testes or the germinal epithelium thickness after treatment, indicating a potentially safe profile regarding reproductive toxicity .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Propriétés

Numéro CAS |

3232-36-8 |

|---|---|

Formule moléculaire |

C14H12N2O3 |

Poids moléculaire |

256.26 g/mol |

Nom IUPAC |

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |

Clé InChI |

OMCYEZUIYGPHDJ-DHDCSXOGSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

SMILES isomérique |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

SMILES canonique |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Key on ui other cas no. |

3232-36-8 |

Pictogrammes |

Irritant |

Synonymes |

Salicylidene salicylhydrazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?

A: this compound acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.

Q2: What are the potential consequences of this compound's interaction with its target in a biological context?

A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for this compound to induce such effects [].

Q3: What research has been done on this compound's effects on living organisms?

A: Studies in albino mice have explored the potential toxicological effects of this compound on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.

Q4: What were the key findings of the studies investigating this compound's effects on the male reproductive system in mice?

A: The research indicated that while lower doses of this compound did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.

Q5: Is this compound considered safe based on the available research?

A: While the studies in mice suggest that this compound might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.